molecular formula C21H20BrNO5 B2919359 3-(2-Bromophenoxy)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one CAS No. 844653-64-1

3-(2-Bromophenoxy)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one

Cat. No. B2919359
CAS RN: 844653-64-1
M. Wt: 446.297
InChI Key: FNVDVHHMSGQLHY-UHFFFAOYSA-N
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Description

3-(2-Bromophenoxy)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one is a chemical compound used in scientific research. It is also known as BML-275 or compound C. This compound has gained attention in recent years due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methodologies for synthesizing chromen-4-one derivatives and related compounds, exploring their chemical properties and potential applications. One approach involves the use of cyclic aliphatic ketones for the formation of spiro 2-amino-3-cyanopyrano[3,2-c]chromene derivatives via a three-component reaction, highlighting the versatility of chromen-4-one structures in synthetic chemistry (Pansuriya et al., 2009). Another study demonstrates the morpholine-catalyzed synthesis of compounds containing the chromene core, emphasizing the environmental benefits of water as a solvent and the efficiency of the process (Heravi et al., 2011).

Biological Activity and Applications

The compound and its derivatives have been evaluated for their biological activities, including their roles as potential therapeutic agents. Some studies focus on the antioxidant properties of bromophenols, which share structural similarities with the given compound, showing potent antioxidant effects in cellular assays (Olsen et al., 2013). Additionally, research into the development of DNA-dependent protein kinase (DNA-PK) inhibitors for cancer treatment has led to the synthesis of carbon-11-labeled chromen-4-one derivatives, indicating the relevance of such compounds in PET imaging and cancer research (Gao et al., 2012).

Advanced Materials and Catalysis

Chromen-4-one derivatives also find applications in the development of advanced materials and as catalysts in chemical reactions. A study on the synthesis of functionalized chromanes highlights the reactivity of chromen-4-one structures and their potential in creating novel materials with specific properties (Korotaev et al., 2017). Moreover, copper(II) complexes involving chromen-4-one ligands have been investigated for their catalytic activity in alcohol oxidation, showcasing the utility of such compounds in facilitating environmentally friendly chemical transformations (Bhattacharjee et al., 2017).

properties

IUPAC Name

3-(2-bromophenoxy)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrNO5/c1-13-20(28-18-5-3-2-4-16(18)22)19(25)14-6-7-17(24)15(21(14)27-13)12-23-8-10-26-11-9-23/h2-7,24H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVDVHHMSGQLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOCC3)OC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromophenoxy)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one

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